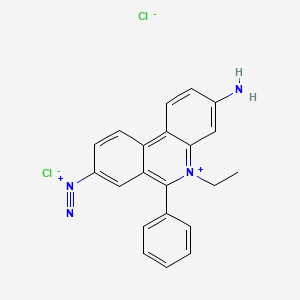
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride, also known as ethidium bromide, is a fluorescent compound widely used in molecular biology laboratories. It is primarily utilized as a nucleic acid stain in techniques such as agarose gel electrophoresis. This compound intercalates between DNA bases, allowing for the visualization of nucleic acids under ultraviolet light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride involves the reaction of phenanthridine derivatives with ethylating agents. The process typically includes the following steps:
Nitration: Phenanthridine is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Ethylation: The amino-phenanthridine is then ethylated using ethyl bromide to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazonium group.
Substitution: The compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthridine derivatives, while reduction can produce amino-substituted phenanthridines .
Aplicaciones Científicas De Investigación
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a fluorescent tag for nucleic acids.
Biology: Employed in gel electrophoresis to visualize DNA and RNA.
Medicine: Investigated for its potential use in detecting genetic mutations.
Industry: Utilized in the production of fluorescent dyes and stains .
Mecanismo De Acción
The compound exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, allowing for the visualization of nucleic acids under ultraviolet light. The primary molecular target is the DNA double helix, and the pathway involves the binding of the compound to the DNA, which enhances its fluorescence .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another fluorescent dye used for nucleic acid staining.
Propidium Iodide: A compound that intercalates with DNA and is used in flow cytometry.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to A-T rich regions in DNA
Uniqueness
3-Amino-8-diazonio-5-ethyl-6-phenylphenanthridin-5-ium dichloride is unique due to its high fluorescence intensity and specificity for nucleic acids. Unlike some other dyes, it provides a strong signal with minimal background interference, making it a preferred choice for many molecular biology applications .
Propiedades
Número CAS |
65282-33-9 |
|---|---|
Fórmula molecular |
C21H18Cl2N4 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-diazonium;dichloride |
InChI |
InChI=1S/C21H17N4.2ClH/c1-2-25-20-12-15(22)8-10-18(20)17-11-9-16(24-23)13-19(17)21(25)14-6-4-3-5-7-14;;/h3-13,22H,2H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
JDZMFYVKBMXSRJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+]#N)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


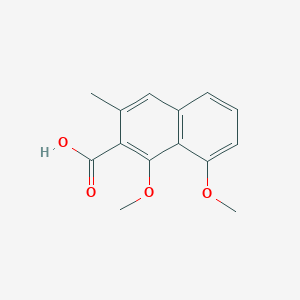
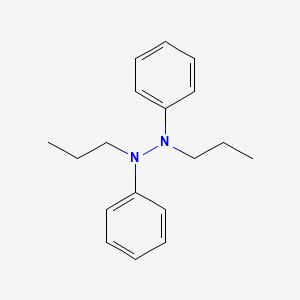
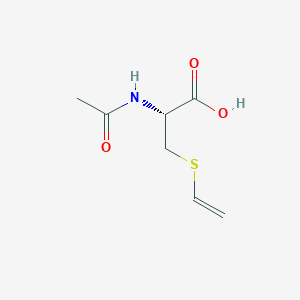

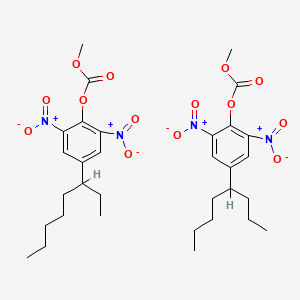

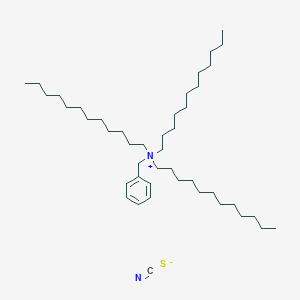

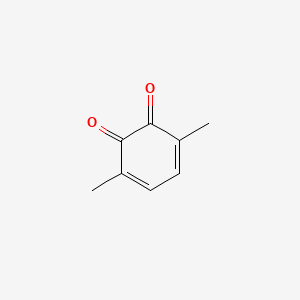
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
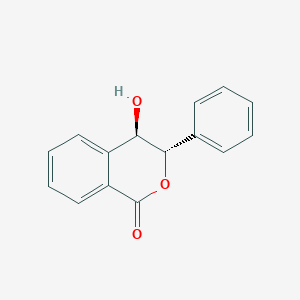

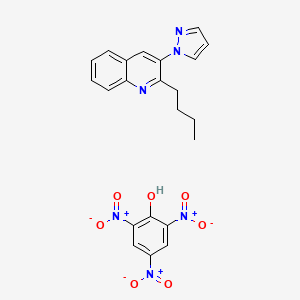
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
